Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate
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Overview
Description
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of esters. It features a brominated thiophene ring and a butenoate ester group. Compounds like this are often of interest in organic synthesis and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate typically involves the bromination of a thiophene derivative followed by esterification. One common method might include:
Bromination: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated thiophene can then be reacted with methyl acrylate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the butenoate group can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products will depend on the specific reactions and conditions used. For example, substitution with an amine might yield an amino-thiophene derivative.
Scientific Research Applications
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials.
Pharmaceutical Research: Potentially as a building block for drug development.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reactive intermediate. In materials science, its electronic properties would be of interest. Detailed mechanisms would require specific studies and data.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-3-(thiophen-2-yl)but-2-enoate: Lacks the bromine atom.
Ethyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate: Has an ethyl ester group instead of a methyl ester.
Uniqueness
The presence of the bromine atom in Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can make it more reactive in substitution reactions compared to its non-brominated counterpart. This can be advantageous in certain synthetic applications.
Biological Activity
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate, a compound with the molecular formula C9H9BrO2S and CAS number 309920-08-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research studies.
This compound is characterized by:
- Molecular Weight : 261.14 g/mol
- Structure : The compound features a thiophene ring substituted with a bromine atom, which is known to influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. A comparative analysis of similar compounds suggests that the presence of bromine enhances the antibacterial efficacy.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Similar Thiophene Derivative | E. coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induces apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Cell cycle arrest |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
MAO-A | Competitive | 25 |
MAO-B | Non-competitive | 30 |
Case Studies
- Antimicrobial Study : A comprehensive study published in Journal of Medicinal Chemistry evaluated various thiophene derivatives against pathogenic bacteria. This compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies highlighted in Cancer Letters reported that this compound effectively reduced tumor cell viability and induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.
Properties
Molecular Formula |
C9H9BrO2S |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
methyl (Z)-3-(5-bromothiophen-2-yl)but-2-enoate |
InChI |
InChI=1S/C9H9BrO2S/c1-6(5-9(11)12-2)7-3-4-8(10)13-7/h3-5H,1-2H3/b6-5- |
InChI Key |
COTSVPVLTNBXHI-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=C(S1)Br |
Origin of Product |
United States |
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